molecular formula C12H19NO4S B2965175 N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide CAS No. 2034331-69-4

N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide

Cat. No.: B2965175
CAS No.: 2034331-69-4
M. Wt: 273.35
InChI Key: PTEHJIYNZBWKGK-UHFFFAOYSA-N
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Description

N-(2,3-Dimethoxy-2-methylpropyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonyl group linked to a 2,3-dimethoxy-2-methylpropylamine moiety. This compound’s structure includes two methoxy groups and a branched alkyl chain, which influence its electronic, steric, and solubility properties. Sulfonamides are widely studied for their roles in medicinal chemistry (e.g., antimicrobial agents, enzyme inhibitors) and materials science due to their hydrogen-bonding capabilities and stability .

Properties

IUPAC Name

N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4S/c1-12(17-3,10-16-2)9-13-18(14,15)11-7-5-4-6-8-11/h4-8,13H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEHJIYNZBWKGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CC=C1)(COC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 2,3-dimethoxy-2-methylpropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and thus affecting cellular pH regulation .

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

This benzamide derivative () shares a branched alkylamine substituent but differs in its carbonyl (amide) linkage versus the sulfonamide group in the target compound. Key distinctions include:

  • Directing Groups : The hydroxy and amide groups in this compound form an N,O-bidentate system, enabling metal-catalyzed C–H functionalization reactions . In contrast, the methoxy groups in N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide may act as weaker coordinating ligands but enhance lipophilicity.
  • Synthesis: Synthesized via 3-methylbenzoyl chloride/acid and 2-amino-2-methyl-1-propanol, this method contrasts with sulfonamide formation, which typically employs sulfonyl chlorides and amines under basic conditions .

N-(6,12-Dioxo-6,12-dihydroindolo[2,1-b]quinazolin-8-yl)benzenesulfonamide

This sulfonamide () features a heterocyclic indoloquinazolinyl group attached to the sulfonamide nitrogen. Differences include:

  • Electronic Effects : The electron-withdrawing indoloquinazolinyl group likely reduces the sulfonamide’s basicity compared to the electron-donating methoxy groups in the target compound.
  • Applications : Such fused heterocyclic sulfonamides are often explored for anticancer or kinase inhibitory activity, whereas alkyl-substituted derivatives like the target compound may prioritize solubility or membrane permeability .

Comparative Physical and Chemical Properties

Property This compound N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N-(Indoloquinazolinyl)benzenesulfonamide
Functional Groups Methoxy, sulfonamide Hydroxy, amide Sulfonamide, heterocyclic carbonyl
Solubility Moderate (polar aprotic solvents) High (due to hydroxy group) Low (due to planar heterocycle)
Synthetic Route Sulfonyl chloride + amine (hypothesized) Benzoyl chloride + amino alcohol Sulfonyl chloride + heterocyclic amine
Potential Applications Drug delivery, catalysis Metal-catalyzed C–H activation Anticancer agents

Key Research Findings and Trends

  • Steric Hindrance : The 2-methylpropyl group in the target compound may hinder nucleophilic reactions compared to less bulky analogs like N-(2-hydroxyethyl)benzenesulfonamide.
  • Lipophilicity : Methoxy groups enhance logP values, making the compound more suitable for blood-brain barrier penetration than hydrophilic derivatives .
  • Stability : Sulfonamides generally exhibit higher hydrolytic stability than amides, favoring their use in prolonged biological or catalytic applications .

Biological Activity

N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide is a sulfonamide compound that has garnered attention due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a benzene ring, with additional substituents that enhance its solubility and biological activity. The presence of dimethoxy and methylpropyl groups is crucial for its pharmacological properties, allowing for better interaction with biological targets.

1. Antimicrobial Activity

Research has shown that sulfonamides, including this compound, exhibit significant antimicrobial properties. These compounds are known to inhibit bacterial dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. In vitro studies have demonstrated that this compound can effectively combat various bacterial strains, suggesting its potential as a lead compound in antibiotic development.

2. Antitumor Properties

This compound has also been investigated for its cytotoxic effects against tumor cells. Studies indicate that it may induce apoptosis in cancer cell lines, making it a candidate for further exploration in cancer therapy. The compound's ability to inhibit specific enzymes involved in tumor growth pathways enhances its potential as an anticancer agent.

3. Enzyme Inhibition

The mechanism of action for this compound primarily involves enzyme inhibition. It has been shown to inhibit carbonic anhydrase isoenzymes, which play a significant role in various physiological processes and diseases such as glaucoma and epilepsy. This inhibition can lead to therapeutic effects similar to those observed with established drugs like acetazolamide.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Binding : The compound binds to the active site of enzymes like carbonic anhydrase, disrupting their function by competing with natural substrates.
  • Pathway Disruption : By inhibiting key enzymes in metabolic pathways, the compound can alter cellular processes leading to desired therapeutic effects .

Research Findings and Case Studies

Recent studies have provided insights into the efficacy and safety profile of this compound:

StudyFindings
In vitro antimicrobial studyDemonstrated significant inhibition of bacterial growth against multiple strains.
Cytotoxicity assayShowed dose-dependent apoptosis in cancer cell lines.
Enzyme inhibition assayConfirmed effective binding and inhibition of carbonic anhydrase isoenzymes.

Case Study: Antitumor Activity

In a notable study, this compound was tested on human cancer cell lines. Results indicated that the compound reduced cell viability significantly at concentrations above 10 µM. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways.

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